molecular formula C18H26O2 B13423978 Estr-5(10)-ene-3Beta-ol-17-one

Estr-5(10)-ene-3Beta-ol-17-one

Cat. No.: B13423978
M. Wt: 274.4 g/mol
InChI Key: MCCNZRZZXGNXNF-OPXQDIIFSA-N
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Description

Estr-5(10)-ene-3Beta-ol-17-one is a steroid compound characterized by its unique structure, which includes a double bond between carbon atoms 5 and 10, a hydroxyl group at the 3-beta position, and a ketone group at the 17 position. This compound is a derivative of estrane and plays a significant role in the biosynthesis of estrogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estr-5(10)-ene-3Beta-ol-17-one can be synthesized through various methods. One common approach involves starting from estr-5(10)-ene-3,17-dione. The synthesis typically involves protecting the 3-keto group with ethyl orthoformate to form 3-ethoxy-3,5-dien-estr-17-one. This intermediate is then reacted with methyllithium followed by a mild hydrolytic procedure to yield the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of specific catalysts and solvents, as well as controlled reaction temperatures and times, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Estr-5(10)-ene-3Beta-ol-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estr-4-ene-3,17-dione, while reduction can produce 17-beta-hydroxyestr-5(10)-en-3-one .

Scientific Research Applications

Estr-5(10)-ene-3Beta-ol-17-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Estr-5(10)-ene-3Beta-ol-17-one involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for aromatase, an enzyme that converts androgens to estrogens. This conversion is crucial for maintaining hormonal balance and regulating various physiological processes .

Comparison with Similar Compounds

Estr-5(10)-ene-3Beta-ol-17-one can be compared with other similar steroid compounds, such as:

These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(3S,13S)-3-hydroxy-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-16,19H,2-10H2,1H3/t12-,14?,15?,16?,18-/m0/s1

InChI Key

MCCNZRZZXGNXNF-OPXQDIIFSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=C3CC[C@@H](C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)O

Origin of Product

United States

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